(R)-4-Amino-3-phenylbutanoic acid hydrochloride

Neuropharmacology Receptor Binding Assay GABAB Receptor Agonist

This (R)-enantiomer hydrochloride is the exclusive pharmacologically active species responsible for phenibut’s effects. The (S)-enantiomer is inert at GABAB and α2-δ VDCC targets, making racemic material half as potent by weight and unsuitable for rigorous dose-response studies. Only the pure (R)-isomer enables unambiguous structure-activity relationship (SAR) investigations, serves as a validated chiral reference standard for enantiopurity determination, and supports target engagement assays at GABAB (Ki ≈ 23 µM) and α2-δ VDCC. Choose this single-enantiomer product for reproducible neuropharmacology research, analgesic lead development, and analytical method validation.

Molecular Formula C10H14ClNO2
Molecular Weight 215.67 g/mol
CAS No. 52992-48-0
Cat. No. B152365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-4-Amino-3-phenylbutanoic acid hydrochloride
CAS52992-48-0
Molecular FormulaC10H14ClNO2
Molecular Weight215.67 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CC(=O)O)CN.Cl
InChIInChI=1S/C10H13NO2.ClH/c11-7-9(6-10(12)13)8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2,(H,12,13);1H/t9-;/m0./s1
InChIKeyXSYRYMGYPBGOPS-FVGYRXGTSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-4-Amino-3-phenylbutanoic acid hydrochloride: Definition, Identity, and Role as the Pharmacologically Active Enantiomer of Phenibut


(R)-4-Amino-3-phenylbutanoic acid hydrochloride (CAS: 52992-48-0) is the hydrochloride salt of the (R)-enantiomer of the β-phenyl-γ-aminobutyric acid (β-phenyl-GABA) derivative commonly known as phenibut. It is a chiral amino acid derivative that acts as a central nervous system agent, with its pharmacological activity attributed to its binding affinity for the GABAB receptor and the α2-δ subunit of voltage-dependent calcium channels (VDCC) [1] [2]. In contrast to its (S)-enantiomer, which is pharmacologically inactive, this (R)-enantiomer is the sole component responsible for the anxiolytic and nootropic effects observed with racemic phenibut [1] [3].

Why (R)-4-Amino-3-phenylbutanoic acid hydrochloride Cannot Be Replaced by Racemic or (S)-Enantiomer Forms


The procurement of racemic 4-amino-3-phenylbutanoic acid or its (S)-enantiomer is not a viable substitute for the pure (R)-enantiomer hydrochloride salt. Pharmacological studies have definitively established that the (S)-enantiomer is biologically inactive, exhibiting no binding affinity for the GABAB receptor and failing to produce significant effects in standard behavioral models for anxiety and depression [1] [2]. Consequently, the activity of the racemic mixture is solely dependent on its (R)-enantiomer content, rendering the racemate approximately half as potent by weight [1]. This necessitates a precise, chirally pure starting material for any research requiring unambiguous structure-activity relationships or clinical development of single-enantiomer drug candidates. Furthermore, key industrial and analytical applications, such as the use of the pure (R)-enantiomer as a chiral reference standard or an intermediate in asymmetric synthesis, are fundamentally impossible with the racemate or the inactive (S)-isomer [3].

Quantitative Evidence for Selecting (R)-4-Amino-3-phenylbutanoic acid hydrochloride Over Racemic and (S)-Enantiomer Forms


GABAB Receptor Binding Affinity: R-Enantiomer is Sole Active Component

In a direct comparative study, the affinity of the pure (R)-enantiomer for the GABAB receptor was 92±3 µM, compared to 177±2 µM for racemic phenibut and an inactive profile for the (S)-enantiomer [1]. This demonstrates that the (R)-enantiomer is approximately twice as potent as the racemate in binding to the primary target receptor, and that the (S)-enantiomer is pharmacologically inert. This differential binding directly correlates with in vivo behavioral outcomes, where the (R)-enantiomer was found to be two times more potent than racemic phenibut in most pharmacological tests [1].

Neuropharmacology Receptor Binding Assay GABAB Receptor Agonist

α2-δ Subunit of VDCC Binding Affinity: R-Enantiomer Shows 4-Fold Selectivity Over GABAB

In a study assessing the binding affinity for the α2-δ subunit of voltage-dependent calcium channels (VDCC), a key target for gabapentinoid drugs, the (R)-enantiomer demonstrated a Ki of 23 µM. This was significantly more potent than the (S)-enantiomer (Ki = 39 µM), baclofen (Ki = 156 µM), and gabapentin (Ki = 0.05 µM) [1]. Notably, the (R)-enantiomer's affinity for this target is 4 times higher than its affinity for the GABAB receptor, suggesting a dual mechanism of action [1].

Neuropathic Pain Calcium Channel Modulation Gabapentinoid

GABA Aminotransferase (GABA-AT) Stereospecificity: R-Enantiomer is a Competitive Inhibitor, S-Enantiomer is a Substrate

The interaction of the enantiomers with the GABA-metabolizing enzyme, GABA aminotransferase (GABA-AT), is stereospecific. While the (S)-enantiomer acts as a substrate for the enzyme, the (R)-enantiomer is not metabolized and instead functions as a competitive inhibitor of the enzyme [1]. This differential interaction profile highlights a distinct biochemical fate for the (R)-enantiomer, which may contribute to its sustained pharmacological effects compared to a substrate that would be rapidly cleared.

Enzyme Inhibition Stereospecificity GABA Metabolism

Industrial Enantioselective Synthesis: Access to High Enantiomeric Purity for Research and Development

The commercial availability of high-purity (R)-4-amino-3-phenylbutanoic acid hydrochloride is underpinned by established enantioselective synthetic methodologies. For instance, enzymatic desymmetrization of 3-arylglutaronitriles using *Rhodococcus* sp. AJ270 cells, with the addition of acetone as an additive, achieves enantiomeric excesses of up to 95% for the corresponding (S)-cyanobutanoic acid intermediate, which can then be converted to the desired (R)- or (S)-4-amino-3-phenylbutanoic acid [1]. This high enantiomeric purity is critical for producing a consistent research material, free from the confounding influence of the inactive (S)-isomer, and is a key differentiator for procurement of a well-defined single enantiomer.

Asymmetric Synthesis Biocatalysis Process Chemistry

Primary Research and Development Applications for (R)-4-Amino-3-phenylbutanoic acid hydrochloride Based on its Unique Pharmacological Profile


Definitive Pharmacology Studies Requiring the Pure Active Enantiomer

For in vivo and in vitro studies aimed at isolating and characterizing the specific pharmacological effects of the active (R)-enantiomer, such as its antidepressant and anxiolytic actions in the forced swimming test and tail-flick test, the use of the pure (R)-enantiomer hydrochloride is mandatory [1]. Using the racemate would introduce an inactive (S)-enantiomer that does not bind to GABAB receptors, potentially confounding dose-response relationships and pharmacokinetic interpretations. Only the pure (R)-enantiomer allows for unambiguous correlation of molecular target engagement (GABAB receptor and α2-δ VDCC subunit) with behavioral outcomes.

Development of Novel Gabapentinoid Analgesics with a Dual Mechanism

The (R)-enantiomer's binding affinity for the α2-δ subunit of VDCC (Ki = 23 µM) and its demonstrated anti-nociceptive effects in the formalin-induced paw-licking test and chronic constriction injury (CCI) model of neuropathic pain position it as a valuable lead compound or reference standard for the development of novel analgesics targeting this pathway [1] [2]. Its 4-fold selectivity for α2-δ over GABAB offers a distinct pharmacological profile compared to baclofen (Ki = 156 µM for α2-δ) and gabapentin, providing a unique starting point for structure-activity relationship (SAR) studies focused on neuropathic pain.

Chiral Reference Standard for Analytical and Quality Control Methods

As the pharmacologically active component of racemic phenibut, the pure (R)-enantiomer serves as an essential chiral reference standard for developing and validating analytical methods (e.g., chiral HPLC, SFC) to determine the enantiomeric purity of phenibut drug substances and products [1]. This is critical for quality control in pharmaceutical manufacturing where the (R)-enantiomer content directly dictates potency and where the (S)-enantiomer is considered an impurity. Its defined purity (e.g., 95% by Sigma-Aldrich) makes it a suitable calibration material .

Studies of GABAergic Metabolism and Enzyme Inhibition

The stereospecific interaction with GABA aminotransferase (GABA-AT), where the (R)-enantiomer acts as a competitive inhibitor while the (S)-enantiomer is a substrate, makes the pure (R)-enantiomer a valuable tool for investigating GABAergic neurotransmission and metabolism [1]. It can be used to probe the active site topology of GABA-AT and to study the consequences of inhibiting GABA breakdown in various in vitro and ex vivo systems, offering insights distinct from classic GABA-AT inhibitors like vigabatrin.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

7 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-4-Amino-3-phenylbutanoic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.